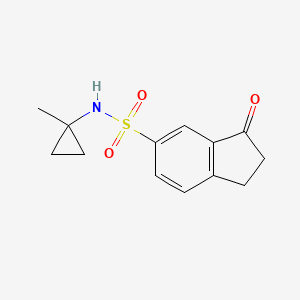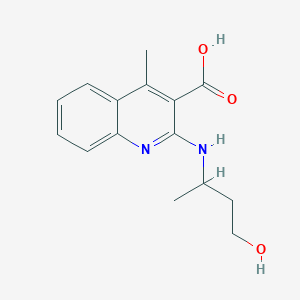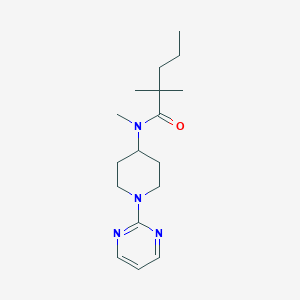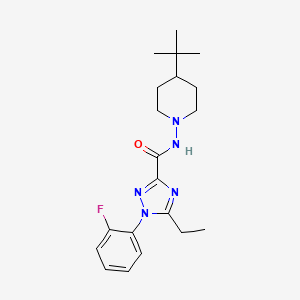![molecular formula C18H21N3O3 B7430238 Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate, also known as PHCCC, is a chemical compound that has been extensively studied for its potential therapeutic applications. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a member of the G protein-coupled receptor family. The mGluR4 receptor is involved in the regulation of neurotransmitter release and has been implicated in a variety of neurological disorders, including Parkinson's disease, anxiety, and depression.
Wirkmechanismus
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate acts as a positive allosteric modulator of the mGluR4 receptor, which is involved in the regulation of neurotransmitter release. By binding to a site on the receptor that is distinct from the neurotransmitter binding site, Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate enhances the activity of the receptor in response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate are largely mediated by its interaction with the mGluR4 receptor. By enhancing the activity of this receptor, Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate has been shown to modulate neurotransmitter release, improve motor function, reduce anxiety and depression-like behaviors, and modulate pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate in lab experiments is its specificity for the mGluR4 receptor, which allows for more targeted modulation of neurotransmitter release. However, one limitation of using Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate is its relatively low potency compared to other positive allosteric modulators of the mGluR4 receptor.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate and its therapeutic applications. One area of interest is the development of more potent and selective positive allosteric modulators of the mGluR4 receptor. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate on neurotransmitter release, motor function, anxiety, and depression-like behaviors, and pain perception. Finally, there is potential for the development of Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate-based therapies for a variety of neurological disorders, including Parkinson's disease, anxiety, and depression.
Synthesemethoden
The synthesis of Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate involves the reaction of 1-phenylimidazole-4-carboxylic acid with methyl 4-bromocyclohexane-1-carboxylate in the presence of a base, such as potassium carbonate. The resulting product is then treated with ammonia to form the final compound, methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate has been studied for its potential therapeutic applications in a variety of neurological disorders. In animal models of Parkinson's disease, Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate has been shown to improve motor function and reduce the loss of dopaminergic neurons. Additionally, Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate has been studied for its potential anxiolytic and antidepressant effects, as well as its ability to modulate pain perception.
Eigenschaften
IUPAC Name |
methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18(23)13-7-9-14(10-8-13)20-17(22)16-11-21(12-19-16)15-5-3-2-4-6-15/h2-6,11-14H,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJFFBQBPSAAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC(=O)C2=CN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid](/img/structure/B7430160.png)
![2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide](/img/structure/B7430164.png)


![ethyl 2-[[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B7430204.png)
![4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B7430205.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]-3-methoxypropanoate](/img/structure/B7430216.png)
![N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)
![N-(4-acetamidophenyl)-2-[(1S,4S)-5-(3-methoxypropanoyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B7430240.png)


![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
![[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate](/img/structure/B7430261.png)